2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide
Overview
Description
2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Nitration: Introduction of a nitro group to the pyrazole ring.
Alkylation: Attachment of the ethyl chain to the pyrazole ring.
Amidation: Formation of the benzamide structure by reacting the difluorobenzoyl chloride with the substituted pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 2,6-difluoro-N-[2-(5-methyl-3-amino-1H-pyrazol-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorobenzamide moiety may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide derivatives: Compounds with similar benzamide structures but different substituents on the pyrazole ring.
Pyrazole derivatives: Compounds with variations in the substituents on the pyrazole ring, affecting their chemical and biological properties.
Uniqueness
2,6-difluoro-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the combination of difluorobenzamide and nitro-substituted pyrazole moieties. This structural combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-difluoro-N-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3/c1-8-7-11(19(21)22)17-18(8)6-5-16-13(20)12-9(14)3-2-4-10(12)15/h2-4,7H,5-6H2,1H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZQLFLWWIFBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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